2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with iodine, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole: Similar structure but lacks the iodine and acetic acid functionalities.
4-iodo-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the acetic acid functionality.
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the iodine and phenyl functionalities.
Uniqueness
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can participate in various substitution reactions, and the acetic acid group, which can enhance its solubility and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11IN2O2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H11IN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
YDYULLYCQRTQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.